molecular formula C9H12O3 B2562948 6-tert-Butyl-4-hydroxy-pyran-2-one CAS No. 857248-84-1

6-tert-Butyl-4-hydroxy-pyran-2-one

Cat. No. B2562948
CAS RN: 857248-84-1
M. Wt: 168.192
InChI Key: VJYOVPGKVUBPFS-UHFFFAOYSA-N
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Description

“6-tert-Butyl-4-hydroxy-pyran-2-one” is an optoelectronic material intermediate capable of synthesizing OLED materials .


Synthesis Analysis

“6-tert-butyl-4-hydroxy-2H-pyran-2-one” can be prepared under mild reaction conditions by the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles 9 in the presence of LDA followed by thermal cyclization .


Molecular Structure Analysis

The molecular formula of “6-tert-Butyl-4-hydroxy-pyran-2-one” is C9H12O3 . The InChI code is 1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3 . The Canonical SMILES is CC©©C1=CC(=CC(=O)O1)O .


Physical And Chemical Properties Analysis

The molecular weight of “6-tert-Butyl-4-hydroxy-pyran-2-one” is 168.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 168.078644241 g/mol . The Monoisotopic Mass is 168.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų .

properties

IUPAC Name

6-tert-butyl-4-hydroxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYOVPGKVUBPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-4-hydroxy-pyran-2-one

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